N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide
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Overview
Description
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate . The final step involves the coupling of the indole-piperidine intermediate with pyridine-2-carboxylic acid or its derivatives to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, amines, alcohols, and various substituted indole derivatives .
Scientific Research Applications
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The piperidine ring and pyridine carboxamide group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Shares the indole moiety but lacks the piperidine and pyridine groups.
Piperidine-4-carboxamide: Contains the piperidine ring but lacks the indole and pyridine groups.
Pyridine-2-carboxamide: Features the pyridine carboxamide group but lacks the indole and piperidine rings.
Uniqueness
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide is unique due to its combination of the indole, piperidine, and pyridine carboxamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c25-19(18-7-3-4-10-21-18)23-14-8-11-24(12-9-14)20(26)16-13-22-17-6-2-1-5-15(16)17/h1-7,10,13-14,22H,8-9,11-12H2,(H,23,25) |
InChI Key |
PDGHPCTUWNXOSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=N2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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